molecular formula C9H10BrN B1447730 1-Bromo-5,6,7,8-tetrahydroisoquinoline CAS No. 50388-18-6

1-Bromo-5,6,7,8-tetrahydroisoquinoline

Cat. No. B1447730
CAS RN: 50388-18-6
M. Wt: 212.09 g/mol
InChI Key: VRXOMWJRDOUVDX-UHFFFAOYSA-N
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Description

1-Bromo-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 . It is also known as Bz-tetrahydroisoquinoline .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • 1,2,3,4-Tetrahydroisoquinolines (THIQs), including 1-Bromo-5,6,7,8-tetrahydroisoquinoline, are important structural motifs of various natural products and therapeutic lead compounds .
    • They have been used in the synthesis of various biologically important nitrogen heterocycles .
    • THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules .
    • N-benzyl THIQs are known to function as antineuroinflammatory agents .
    • THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
    • Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
  • Pharmaceutical Research

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
    • The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Synthetic Chemistry

    • 5,6,7,8-Tetrahydroisoquinoline was used in total synthesis of (±)-desoxycodeine-D .
    • It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
  • C(1)-Functionalization of Tetrahydroisoquinolines

    • In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
  • Green and Sustainable Chemistry

    • Keeping the concept of green and sustainable chemistry in mind, use of efficient and recyclable catalysts in multicomponent reactions is highly desired .
    • Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
    • Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
  • Total Synthesis of (±)-Desoxycodeine-D

    • 5,6,7,8-Tetrahydroisoquinoline was used in total synthesis of (±)-desoxycodeine-D .
    • It was also used in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .
  • C(1)-Functionalization of Tetrahydroisoquinolines

    • In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
  • Green and Sustainable Chemistry

    • Keeping the concept of green and sustainable chemistry in mind, use of efficient and recyclable catalysts in multicomponent reactions is highly desired .
    • Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
    • Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
  • Total Synthesis of (±)-Desoxycodeine-D

    • 5,6,7,8-Tetrahydroisoquinoline was used in total synthesis of (±)-desoxycodeine-D .
    • It was also used in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .

Safety And Hazards

1-Bromo-5,6,7,8-tetrahydroisoquinoline has a GHS07 safety classification. The hazard statements include H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .

properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOMWJRDOUVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,6,7,8-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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